molecular formula C8H10N2OS B1625733 2-Propylsulfanyl-pyrimidine-4-carbaldehyde CAS No. 219729-65-4

2-Propylsulfanyl-pyrimidine-4-carbaldehyde

Cat. No. B1625733
CAS RN: 219729-65-4
M. Wt: 182.25 g/mol
InChI Key: RDMFGANKPJTVRP-UHFFFAOYSA-N
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Description

2-Propylsulfanyl-pyrimidine-4-carbaldehyde is a chemical compound with the molecular formula C8H10N2OS . It is also known by other synonyms such as 2-(propylthio)-4-pyrimidinecarboxaldehyde . The compound has a molecular weight of 182.24 .


Molecular Structure Analysis

The InChI code for 2-Propylsulfanyl-pyrimidine-4-carbaldehyde is 1S/C8H10N2OS/c1-2-3-12-8-9-4-7(6-11)5-10-8/h4-6H,2-3H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Propylsulfanyl-pyrimidine-4-carbaldehyde include a molecular weight of 182.24 and a molecular formula of C8H10N2OS . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

properties

IUPAC Name

2-propylsulfanylpyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-2-5-12-8-9-4-3-7(6-11)10-8/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMFGANKPJTVRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476533
Record name 2-PROPYLSULFANYL-PYRIMIDINE-4-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propylsulfanyl-pyrimidine-4-carbaldehyde

CAS RN

219729-65-4
Record name 2-PROPYLSULFANYL-PYRIMIDINE-4-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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